molecular formula C17H18N2O5 B2522470 N-cycloheptyl-6-nitro-2-oxochromene-3-carboxamide CAS No. 538316-36-8

N-cycloheptyl-6-nitro-2-oxochromene-3-carboxamide

Cat. No. B2522470
CAS RN: 538316-36-8
M. Wt: 330.34
InChI Key: FRSFDDPCURTBTI-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The specific chemical reactions involving N-cycloheptyl-6-nitro-2-oxochromene-3-carboxamide are not detailed in the search results. This could be due to the compound’s unique nature and potential applications in various fields of research and industry.

Scientific Research Applications

Heterocyclic Synthesis

The carbonyl and cyano functions in N-cycloheptyl-6-nitro-2-oxo-2H-chromene-3-carboxamide allow reactions with bidentate reagents, leading to diverse heterocyclic compounds. Notably:

Mechanism of Action

Target of Action

The primary target of N-cycloheptyl-6-nitro-2-oxo-2H-chromene-3-carboxamide is pancreatic lipase (PL) . Pancreatic lipase is an enzyme that plays a crucial role in the digestion of dietary fats .

Mode of Action

N-cycloheptyl-6-nitro-2-oxo-2H-chromene-3-carboxamide interacts with pancreatic lipase in a competitive manner . It binds to the active site of the enzyme, thereby inhibiting its function . The docking study confirmed the interaction of this compound with important active site amino acids, namely Phe 77, Arg 256, His 263, etc .

Biochemical Pathways

The inhibition of pancreatic lipase by N-cycloheptyl-6-nitro-2-oxo-2H-chromene-3-carboxamide affects the lipid metabolism pathway . Pancreatic lipase is responsible for the breakdown of dietary fats into smaller molecules that can be absorbed by the body . By inhibiting this enzyme, the compound reduces the digestion and absorption of dietary fats .

Pharmacokinetics

Its ability to inhibit pancreatic lipase suggests that it may be orally bioavailable, as it needs to reach the gastrointestinal tract to exert its effects .

Result of Action

The result of the action of N-cycloheptyl-6-nitro-2-oxo-2H-chromene-3-carboxamide is the reduced digestion and absorption of dietary fats . This can lead to a decrease in caloric intake and potentially contribute to weight loss .

Action Environment

The action of N-cycloheptyl-6-nitro-2-oxo-2H-chromene-3-carboxamide is influenced by the environment within the gastrointestinal tract, where pancreatic lipase is active . Factors such as pH and the presence of other dietary components can potentially influence the efficacy and stability of the compound . .

Safety and Hazards

The safety and hazards associated with N-cycloheptyl-6-nitro-2-oxochromene-3-carboxamide are not specified in the search results. It is always important to handle chemical compounds with care and follow appropriate safety protocols .

properties

IUPAC Name

N-cycloheptyl-6-nitro-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5/c20-16(18-12-5-3-1-2-4-6-12)14-10-11-9-13(19(22)23)7-8-15(11)24-17(14)21/h7-10,12H,1-6H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRSFDDPCURTBTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cycloheptyl-6-nitro-2-oxo-2H-chromene-3-carboxamide

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